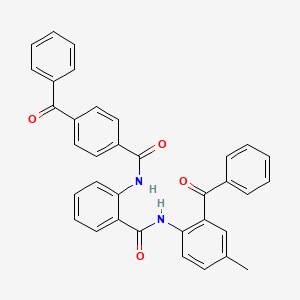

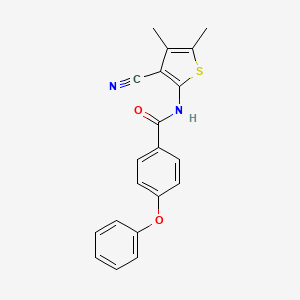

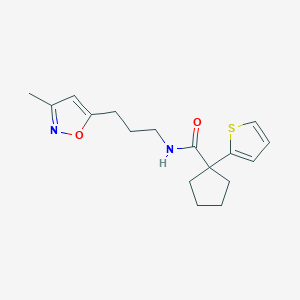

2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of zinc-dependent endopeptidases that play a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer progression. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.

科学的研究の応用

Polymer Synthesis and Functionalization

The synthesis and functionalization of polymers have been enhanced by the application of aromatic amides, similar to 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide. For instance, the novel syntheses of N,N-diisopropyl-4-benzoylbenzamide and related compounds have led to the development of ω-amidopolystyrene and aromatic carboxyl chain-end functionalized polystyrenes. These advancements in polymer chemistry allow for the creation of materials with tailored properties for specific applications, ranging from industrial manufacturing to biomedical devices (Summers & Quirk, 1998).

Molecular Structure Analysis

In the realm of molecular structure analysis, compounds akin to 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide have been synthesized and characterized through various spectroscopic techniques and X-ray diffraction studies. Such research provides deep insights into the molecular geometries, electronic structures, and intermolecular interactions of aromatic amides, facilitating the design of new molecules with desired chemical and physical properties (Demir et al., 2016).

Chemoselective Reactions

The chemoselectivity of reactions involving aromatic amides, similar to the subject compound, has been explored to synthesize biologically interesting compounds. Studies demonstrate the N-benzoylation of aminophenols using benzoylisothiocyanates in a chemoselective manner, leading to the production of N-(2-hydroxyphenyl)benzamides. Such chemoselective reactions are pivotal in the synthesis of complex organic molecules with potential therapeutic applications (Singh, Lakhan, & Singh, 2017).

Synthesis of High-Energy Compounds

The acid-catalyzed condensation reactions involving benzamide derivatives have been studied for the synthesis of high-energy compounds, such as CL-20 precursors. This research sheds light on the formation mechanisms of hexaazaisowurtzitane derivatives and opens new pathways for the development of advanced materials for applications in explosives and propellants (Paromov et al., 2022).

Supramolecular Chemistry

In supramolecular chemistry, the study of molecular conformations, hydrogen bonding, and supramolecular aggregation of N-substituted benzamides provides valuable information for the design of molecular assemblies and materials with specific functions. The analysis of such compounds contributes to our understanding of molecular recognition processes and the design of novel supramolecular systems (Sagar et al., 2018).

特性

IUPAC Name |

2-[(4-benzoylbenzoyl)amino]-N-(2-benzoyl-4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26N2O4/c1-23-16-21-31(29(22-23)33(39)25-12-6-3-7-13-25)37-35(41)28-14-8-9-15-30(28)36-34(40)27-19-17-26(18-20-27)32(38)24-10-4-2-5-11-24/h2-22H,1H3,(H,36,40)(H,37,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNROZPKOKKNUHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

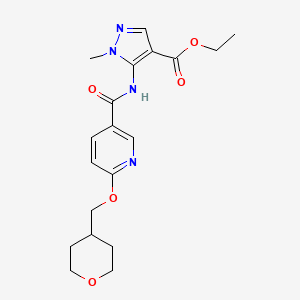

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2470774.png)

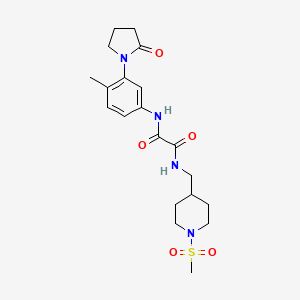

![4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2470778.png)

![2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2470783.png)